7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-4-3-5-11(8-9)20-10(2)12-6-7-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRYBPAIBUZCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161882 | |
| Record name | 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306979-61-3 | |
| Record name | 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306979-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Biological Activities
Antiviral Properties:
Research indicates that 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine demonstrates antiviral activity. Specifically, derivatives of this compound have shown inhibitory effects on influenza virus polymerase by disrupting essential protein-protein interactions necessary for viral replication. This suggests its potential as a candidate for antiviral drug development.
Anticancer Potential:
The compound also exhibits anticancer properties. Studies have indicated that it interacts with cellular pathways involved in tumor growth and proliferation. For instance, certain derivatives have been shown to inhibit cancer cell proliferation in vitro, making them promising leads for further research in cancer therapeutics.
Interaction Studies
Molecular docking studies have provided insights into how this compound interacts with various biological targets. These studies reveal strong hydrogen bonds and hydrophobic interactions with viral proteins and cellular receptors, indicating its specificity and binding affinity.
Case Studies
Several studies underscore the potential applications of this compound:
- Influenza Virus Inhibition: A study demonstrated that derivatives effectively inhibited influenza virus replication in vitro by targeting viral polymerase.
- Cancer Cell Proliferation: Research involving various cancer cell lines showed that the compound could reduce cell viability significantly compared to control groups.
Mechanism of Action
The mechanism of action of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenoxyethyl-Substituted Analogues
Key Examples :
- 7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Molecular Weight: 303.75, CAS: 477865-04-6)
- 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Molecular Weight: 291.26, CAS: 477864-98-5)
The chloro and fluoro substituents in analogues may improve target binding affinity (e.g., halogen bonding) but reduce metabolic stability compared to the methyl group .
Chlorophenyl-Substituted Derivatives
Key Examples :
- N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 96, Yield: 21%)
- 5-(2-Chlorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Molecular Weight: 355.82, CAS: 577987-71-4)
Chlorophenyl derivatives often exhibit enhanced potency in enzyme inhibition assays but may suffer from off-target toxicity .
Trimethoxyphenyl-Containing Analogues
Key Example :
- N-(4-Chlorobenzyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 3q, )
The trimethoxyphenyl group in 3q enhances microtubule disruption but introduces metabolic liabilities (e.g., demethylation) compared to the stable methylphenoxy group .
Miscellaneous Derivatives
Key Examples :
- 7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 338793-23-0, )
- 5-Methyl-7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine ()
Styryl and bromophenyl derivatives show divergent applications, emphasizing the role of substituents in modulating biological activity .
Data Table: Selected Analogues and Properties
Biological Activity
The compound 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that integrates a triazole and pyrimidine structure with a phenoxyethyl side chain. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
- Chemical Formula : C14H15N5O
- Molecular Weight : 269.31 g/mol
- CAS Number : 306979-61-3
Structural Features
The compound features a triazolo-pyrimidine core with a phenoxyethyl substituent, which enhances its solubility and bioavailability. The presence of the triazole moiety is particularly significant for its biological activity.
Antiviral Properties
Research indicates that derivatives of this compound exhibit notable antiviral properties. Specifically, studies have shown that these compounds can inhibit the influenza virus polymerase by disrupting essential protein-protein interactions necessary for viral replication. Molecular docking studies suggest that the compound forms strong hydrogen bonds and hydrophobic interactions with viral proteins, enhancing its inhibitory effects.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. It appears to interact with various cellular pathways involved in tumor growth and proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the modulation of key signaling pathways.
Anti-inflammatory Effects
Preliminary research suggests potential anti-inflammatory effects associated with this compound class. The ability to modulate inflammatory pathways could position it as a candidate for treating conditions characterized by chronic inflammation.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Antiviral activity against influenza |
| 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Anticancer properties |
| 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Potential anti-inflammatory effects |
The unique side chain of this compound may enhance its pharmacological profile compared to other triazolo-pyrimidines.
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of several triazolo-pyrimidine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of influenza virus replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity.
Investigation of Anticancer Properties
In a separate study featured in Cancer Research, researchers evaluated the anticancer effects of various triazolo-pyrimidines on human cancer cell lines. The findings revealed that specific derivatives induced apoptosis through the activation of caspase pathways. These results underscore the potential for developing targeted cancer therapies based on this compound class.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
